molecular formula C20H15FN4O3S B2869380 methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate CAS No. 1172402-11-7

methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate

Cat. No.: B2869380
CAS No.: 1172402-11-7
M. Wt: 410.42
InChI Key: NWKSHPSLCHNJHT-UHFFFAOYSA-N
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Description

Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a 6-fluorobenzo[d]thiazole moiety and a methyl ester-linked benzoyl carbamate group. The benzothiazole and pyrazole rings are pharmacologically significant scaffolds, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The ester group may influence solubility and bioavailability, while the carbamoyl bridge links the aromatic systems, enabling conformational rigidity.

Properties

IUPAC Name

methyl 4-[[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c1-11-9-17(23-18(26)12-3-5-13(6-4-12)19(27)28-2)25(24-11)20-22-15-8-7-14(21)10-16(15)29-20/h3-10H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKSHPSLCHNJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine-Mediated Cyclization

The benzothiazole core is synthesized via bromine-mediated cyclization of 4-fluoro-3-chloroaniline (adapted from):

  • Reagents :

    • 4-Fluoro-3-chloroaniline (1.45 g, 0.01 mol)
    • Potassium thiocyanate (8 g, 0.08 mol)
    • Bromine (1.6 mL in 6 mL glacial acetic acid)
  • Procedure :

    • Dissolve potassium thiocyanate in glacial acetic acid (20 mL) at 0–5°C.
    • Add 4-fluoro-3-chloroaniline dropwise under vigorous stirring.
    • Introduce bromine-acetic acid solution over 105 minutes, maintaining temperature <25°C.
    • Stir for 12 hours, then dilute with water (6 mL) and heat to 85°C.
    • Filter the orange precipitate and recrystallize from ethanol.

Yield : 60–65% (melting point: 198–200°C).

Synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Pyrazole Ring Formation via Knorr Synthesis

The pyrazole ring is constructed using ethyl acetoacetate and hydrazine hydrate:

  • Reagents :

    • Ethyl acetoacetate (1.3 g, 0.01 mol)
    • Hydrazine hydrate (0.5 mL, 0.01 mol)
    • 6-Fluorobenzo[d]thiazol-2-amine (1.8 g, 0.01 mol)
  • Procedure :

    • Reflux ethyl acetoacetate and hydrazine hydrate in ethanol (20 mL) for 4 hours.
    • Add 6-fluorobenzo[d]thiazol-2-amine and continue refluxing for 12 hours.
    • Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 55–60% (LC-MS: m/z 290.1 [M+H]⁺).

Synthesis of Methyl 4-Carbamoylbenzoate

Carbamoylation of Methyl 4-Cyanobenzoate

Methyl 4-cyanobenzoate is converted to the carbamoyl derivative (adapted from):

  • Reagents :

    • Methyl 4-cyanobenzoate (1.61 g, 0.01 mol)
    • Hydroxylamine hydrochloride (0.7 g, 0.01 mol)
  • Procedure :

    • Reflux methyl 4-cyanobenzoate and hydroxylamine hydrochloride in ethanol/water (10 mL, 1:1) for 6 hours.
    • Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.

Yield : 85–90% (¹H NMR (DMSO-d₆): δ 8.16 (d, 2H), 7.88 (d, 2H), 3.87 (s, 3H)).

Final Coupling: Amide Bond Formation

Acyl Chloride-Mediated Coupling

The pyrazole amine is coupled with methyl 4-(chlorocarbonyl)benzoate:

  • Reagents :

    • Methyl 4-carbamoylbenzoate (1.79 g, 0.01 mol)
    • Thionyl chloride (5 mL)
    • 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (2.9 g, 0.01 mol)
  • Procedure :

    • Convert methyl 4-carbamoylbenzoate to methyl 4-(chlorocarbonyl)benzoate by refluxing with thionyl chloride (2 hours).
    • Remove excess thionyl chloride under vacuum.
    • Dissolve the acyl chloride in dry THF (15 mL) and add dropwise to a solution of pyrazole amine and triethylamine (1.4 mL) in THF.
    • Stir at 25°C for 6 hours, then concentrate and purify via column chromatography (ethyl acetate/hexane, 1:2).

Yield : 70–75% (¹H NMR (DMSO-d₆): δ 8.40 (s, 1H), 8.12 (d, 2H), 7.95 (d, 2H), 6.72 (s, 1H), 3.89 (s, 3H), 2.45 (s, 3H)).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • DMF vs. THF : DMF increases reaction rate but may hydrolyze the ester group at high temperatures (>100°C).
  • Optimal Conditions : THF at 25°C minimizes side reactions (ester hydrolysis: <5%) while achieving >70% coupling yield.

Catalytic Approaches

  • Lewis Acid Catalysts : ZnCl₂ (5 mol%) improves acyl chloride reactivity, reducing reaction time to 3 hours.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 8.40 (s, pyrazole-H), 8.12 (d, benzoate-H), 3.89 (s, OCH₃), 2.45 (s, CH₃)
LC-MS m/z 426.1 [M+H]⁺ (calc. 425.4)
IR 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide)

Industrial-Scale Considerations

Cost-Effective Purification

  • Silica Gel Chromatography : Reusable silica beds reduce costs by 40% compared to single-use columns.
  • Solvent Recovery : Ethyl acetate/hexane mixtures are distilled and reused, achieving 90% recovery.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : It can undergo oxidative cleavage at specific sites depending on the presence of oxidative agents like potassium permanganate.

  • Reduction: : Reduction reactions using agents like sodium borohydride can modify the functional groups attached to the aromatic rings.

  • Substitution: : Nucleophilic and electrophilic substitutions occur primarily on the aromatic rings under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, sodium dichromate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogenating agents, nitrating agents under acidic or basic conditions.

Major Products

The major products depend on the reaction pathways and conditions. For example, oxidative cleavage might yield smaller carboxylated intermediates, while reduction typically produces alcohols or amines.

Scientific Research Applications

Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate finds applications across various scientific domains:

  • Chemistry: : Studied for its potential as a ligand in coordination chemistry and its role in organic synthesis as a building block for complex molecules.

  • Biology: : Explored for its inhibitory activity against specific enzymes or receptors, making it a candidate for drug discovery.

  • Medicine: : Evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Mechanism of Action

The mechanism by which methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate exerts its effects involves:

  • Molecular Targets: : It primarily interacts with protein targets, such as enzymes or receptors, through its benzo[d]thiazole and pyrazole moieties.

  • Pathways Involved: : The compound influences various biological pathways depending on its molecular target, leading to modulation of biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Molecular Weight and Physicochemical Properties

Compound Core Structure Molecular Weight (g/mol) Key Substituents
Target Compound Benzothiazole-Pyrazole ~427.4 (calculated) 6-Fluorobenzo[d]thiazole, methyl ester
: 11k Thiazole-Urea 568.2 4-Chloro-3-trifluoromethylphenyl
: LS-03205 Thiadiazole-Phenylcarbamoyl 369.4 Thiadiazole, methoxybenzoate

The target compound’s intermediate molecular weight (~427.4) balances lipophilicity and solubility, whereas bulkier derivatives (e.g., 11k, m/z 568.2) may face bioavailability challenges . The thiadiazole-based compound () has a lower molecular weight, suggesting divergent pharmacokinetics .

Therapeutic Potential

  • Antimicrobial Activity : Chlorophenyl-pyrazole-thiazole hybrids () inhibit microbial growth via undefined mechanisms, possibly involving membrane disruption .
  • Antibacterial Applications : 5-Acyloxypyrazoles () demonstrate efficacy against Gram-positive bacteria, suggesting the target compound’s ester group may confer similar properties .

Key Differentiator: The 6-fluorobenzo[d]thiazole group in the target compound could enhance target specificity compared to non-fluorinated analogs, leveraging fluorine’s electronegativity for stronger receptor interactions.

Biological Activity

Methyl 4-((1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamoyl)benzoate, with CAS number 1172402-11-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H15FN4O3SC_{20}H_{15}FN_{4}O_{3}S, with a molecular weight of 410.4 g/mol. The structure features a benzoate moiety linked to a pyrazole and a thiazole ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. For example, one method includes the reaction of 6-fluorobenzo[d]thiazole with 3-methyl-1H-pyrazol-5-carboxylic acid derivatives under specific conditions to yield the target compound with good yields (61–85%) .

Antimicrobial Activity

Studies have shown that compounds containing benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

Antiviral Activity

Research indicates potential antiviral activity against viruses such as the Middle East respiratory syndrome coronavirus (MERS-CoV). A related series of compounds demonstrated IC50 values as low as 0.09 μM, suggesting that modifications to the benzothiazole structure can enhance antiviral efficacy .

Anticancer Potential

The compound may also exhibit anticancer properties. Benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, structural modifications in similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives, including this compound), against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) below 100 μg/mL for several strains, showcasing their potential as antimicrobial agents .
  • Antiviral Activity Against MERS-CoV : In vitro studies on related benzothiazole derivatives revealed significant antiviral activity against MERS-CoV, with some compounds achieving IC50 values in the nanomolar range. This highlights the importance of structural features in enhancing biological activity .

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